molecular formula C14H16N2O B12588206 2-Pyridinamine, 3-[(3,4-dimethylphenyl)methoxy]- CAS No. 642084-16-0

2-Pyridinamine, 3-[(3,4-dimethylphenyl)methoxy]-

Cat. No.: B12588206
CAS No.: 642084-16-0
M. Wt: 228.29 g/mol
InChI Key: BCUNAOZLSIUGML-UHFFFAOYSA-N
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Description

2-Pyridinamine, 3-[(3,4-dimethylphenyl)methoxy]- is a chemical compound with the molecular formula C14H16N2O It is known for its unique structure, which includes a pyridine ring substituted with an amino group and a methoxy group attached to a dimethylphenyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Pyridinamine, 3-[(3,4-dimethylphenyl)methoxy]- typically involves the reaction of 3,4-dimethylphenol with 2-chloropyridine in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures. The resulting intermediate is then treated with ammonia or an amine to introduce the amino group, yielding the final product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-Pyridinamine, 3-[(3,4-dimethylphenyl)methoxy]- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

    Oxidation: Formation of pyridine N-oxide derivatives.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of substituted pyridine derivatives with various functional groups.

Scientific Research Applications

2-Pyridinamine, 3-[(3,4-dimethylphenyl)methoxy]- has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its pharmacological properties, including potential anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Pyridinamine, 3-[(3,4-dimethylphenyl)methoxy]- involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites of enzymes, inhibiting their activity. It may also interact with cellular receptors, modulating signal transduction pathways. These interactions lead to various biological effects, depending on the specific target and context.

Comparison with Similar Compounds

Similar Compounds

    2-Pyridinamine, 3-[(3,5-dimethylphenyl)methoxy]-: Similar structure but with different substitution pattern on the phenyl ring.

    2-Pyridinamine, 3-(phenylmethoxy)-: Lacks the dimethyl groups on the phenyl ring.

Uniqueness

2-Pyridinamine, 3-[(3,4-dimethylphenyl)methoxy]- is unique due to the presence of both amino and methoxy groups on the pyridine ring, along with the dimethyl substitution on the phenyl ring. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.

Properties

CAS No.

642084-16-0

Molecular Formula

C14H16N2O

Molecular Weight

228.29 g/mol

IUPAC Name

3-[(3,4-dimethylphenyl)methoxy]pyridin-2-amine

InChI

InChI=1S/C14H16N2O/c1-10-5-6-12(8-11(10)2)9-17-13-4-3-7-16-14(13)15/h3-8H,9H2,1-2H3,(H2,15,16)

InChI Key

BCUNAOZLSIUGML-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)COC2=C(N=CC=C2)N)C

Origin of Product

United States

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